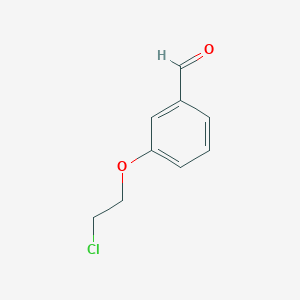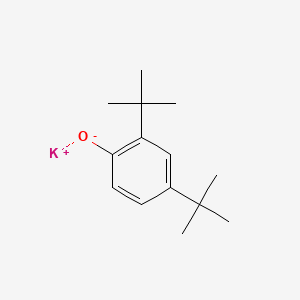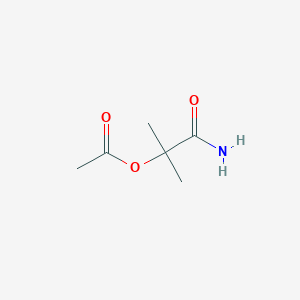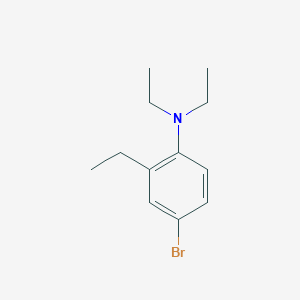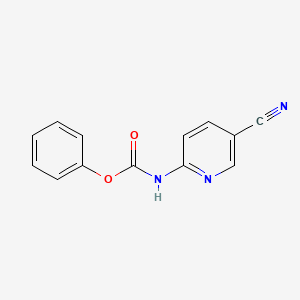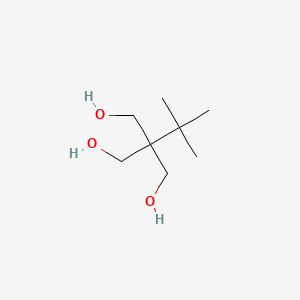
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol, also known as 2-tert-butyl-2-hydroxymethylpropane-1,3-diol, is an organic compound with the molecular formula C8H18O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of tert-butyl alcohol with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major products are alkanes or alcohols with fewer hydroxyl groups.
Substitution: The major products are halogenated compounds or amines, depending on the substituent introduced.
Applications De Recherche Scientifique
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound can also act as a nucleophile, participating in substitution and addition reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: Another diol with similar properties but different molecular structure.
1,1,1-Trimethylolpropane: A triol with three hydroxyl groups, used in similar applications but with different reactivity.
Uniqueness
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. This makes it more stable under certain conditions compared to other diols, allowing for its use in more demanding applications.
Propriétés
Formule moléculaire |
C8H18O3 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-tert-butyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(4-9,5-10)6-11/h9-11H,4-6H2,1-3H3 |
Clé InChI |
BNEQHTNDYHYJFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


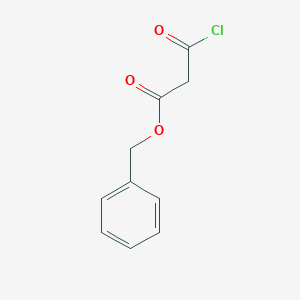
![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)
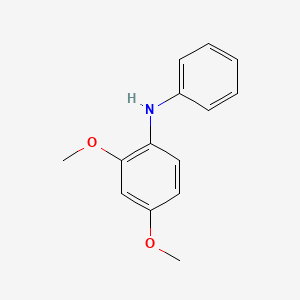
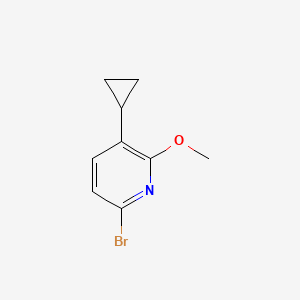
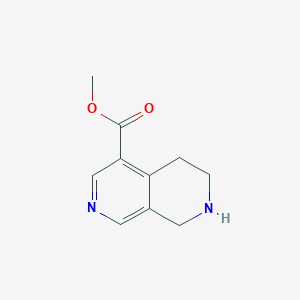
![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
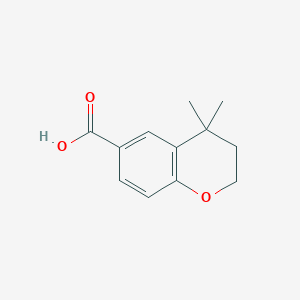
![1-Oxa-4-azaspiro[4.5]decane-4-ethanol](/img/structure/B8693927.png)
